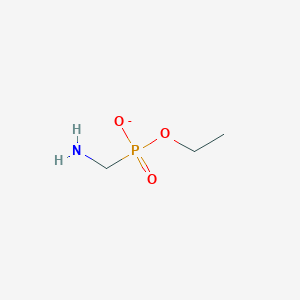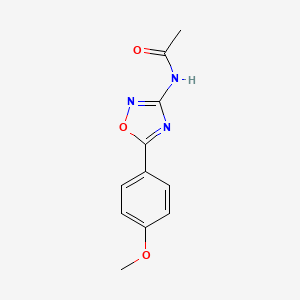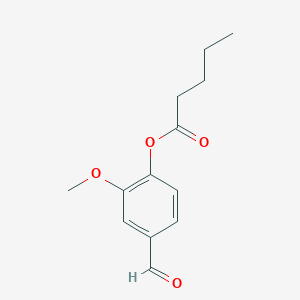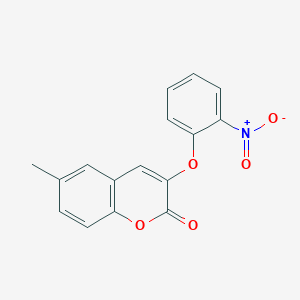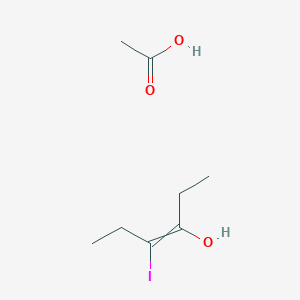
(2-Bromoprop-2-en-1-yl)(tributyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoprop-2-en-1-yl)(tributyl)stannane is an organotin compound that features a brominated propenyl group attached to a tributylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoprop-2-en-1-yl)(tributyl)stannane typically involves the reaction of tributylstannane with a brominated propenyl precursor. One common method is the Appel reaction, which involves the use of triphenylphosphine and carbon tetrabromide to convert an alcohol to a bromide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired stannane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through distillation or chromatography to ensure high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoprop-2-en-1-yl)(tributyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Radical Reactions: The compound is known for its ability to participate in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclization.
Reduction Reactions: The stannane moiety can act as a reducing agent in certain reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triphenylphosphine and Carbon Tetrabromide: For the Appel reaction to synthesize the compound.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Nucleophiles: Such as Grignard reagents or organolithium compounds for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various alkyl or aryl stannanes, while radical reactions can produce cyclized or deoxygenated products .
Scientific Research Applications
(2-Bromoprop-2-en-1-yl)(tributyl)stannane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-Bromoprop-2-en-1-yl)(tributyl)stannane involves its ability to participate in radical reactions. The stannane moiety can donate a hydrogen atom to form a radical intermediate, which can then undergo further reactions. The bromine atom can also be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Known for its use in radical reductions and dehalogenation reactions.
Triphenyltin Hydride: Similar to tributyltin hydride but with different steric and electronic properties.
Organolithium Compounds: Used in similar substitution and radical reactions but with different reactivity profiles.
Uniqueness
(2-Bromoprop-2-en-1-yl)(tributyl)stannane is unique due to its combination of a brominated propenyl group and a tributylstannane moiety, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to participate in both radical and substitution reactions makes it a valuable compound in organic synthesis and other scientific research applications .
Properties
CAS No. |
121758-21-2 |
|---|---|
Molecular Formula |
C15H31BrSn |
Molecular Weight |
410.0 g/mol |
IUPAC Name |
2-bromoprop-2-enyl(tributyl)stannane |
InChI |
InChI=1S/3C4H9.C3H4Br.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;1-2H2; |
InChI Key |
IJVXRTVTQUHVIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


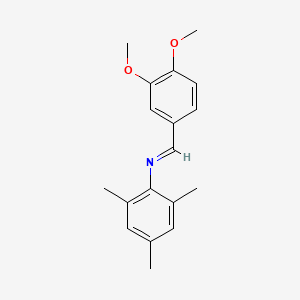
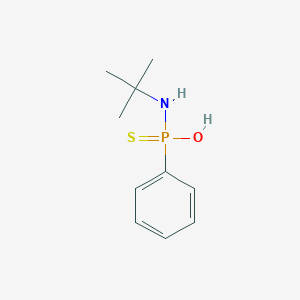
![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)

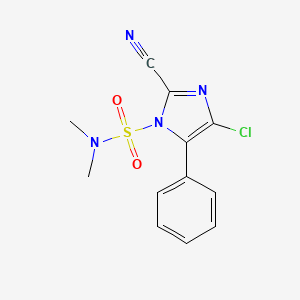
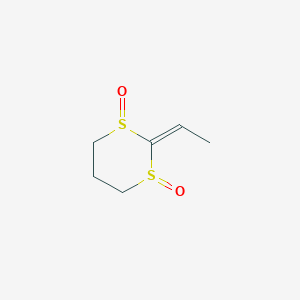
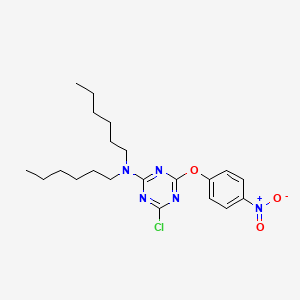
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
